

Physicochemical properties of 8-Methylquinoline-5-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Methylquinoline-5-boronic acid**

Cat. No.: **B1335460**

[Get Quote](#)

An In-depth Technical Guide to **8-Methylquinoline-5-boronic Acid**

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and primary applications of **8-Methylquinoline-5-boronic acid**, a key building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Properties

8-Methylquinoline-5-boronic acid is a solid organic compound valued for its role as an intermediate, particularly in carbon-carbon bond-forming reactions.^{[1][2]} Its quinoline core and boronic acid functional group make it a versatile reagent in medicinal chemistry and organic synthesis.^[3]

Data Summary

The key quantitative properties of **8-Methylquinoline-5-boronic acid** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	1025010-58-5	[1] [4]
Molecular Formula	C ₁₀ H ₁₀ BNO ₂	[1]
Molecular Weight	187.0029 g/mol	[1]
Appearance	Solid	[1]
Purity	≥97%	[1]
InChI	InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3	[1]
InChI Key	IFARJKOFXMGAPR-UHFFFAOYSA-N	[1]

While specific data for melting point, boiling point, and pKa are not readily available in the public domain, the pKa is a critical parameter for boronic acids, influencing their reactivity in aqueous media and their ability to bind with diols.[\[5\]](#) The solubility is expected to be highest in polar organic solvents, a common characteristic for quinoline boronic acids.[\[2\]](#)

Spectral Data

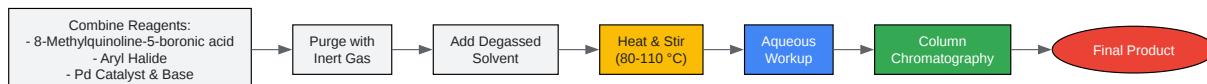
Full spectral characterization is crucial for confirming the identity and purity of **8-Methylquinoline-5-boronic acid**. Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound from commercial suppliers and chemical databases.[\[6\]](#) These data are essential for verifying the molecular structure and ensuring the absence of impurities before use in sensitive synthetic applications.

Experimental Protocols and Applications

The primary utility of **8-Methylquinoline-5-boronic acid** lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[2\]](#)[\[7\]](#) This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures and other complex molecules with high precision and functional group tolerance.[\[8\]](#)[\[9\]](#)[\[10\]](#)

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for using **8-Methylquinoline-5-boronic acid** to synthesize a biaryl compound.


1. Reagents and Materials:

- **8-Methylquinoline-5-boronic acid** (1.0 equivalent)
- Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 equivalents)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with water)

2. Experimental Workflow:

- Setup: To a flame-dried reaction vessel, add **8-Methylquinoline-5-boronic acid**, the aryl halide, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).
- Solvent Addition: Add the degassed solvent(s) via syringe.
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired biaryl compound.

The workflow for this crucial application is visualized below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Methylquinoline-5-boronic acid | CymitQuimica [cymitquimica.com]
- 2. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. eMolecules 8-Methylquinoline-5-boronic acid | 1025010-58-5 | MFCD05256435 | Fisher Scientific [fishersci.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 8-METHYL-5-QUINOLINYLBORONIC ACID(1025010-58-5) 1H NMR spectrum [chemicalbook.com]
- 7. 8-Quinolinyboronic acid technical grade 86-58-8 [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical properties of 8-Methylquinoline-5-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335460#physicochemical-properties-of-8-methylquinoline-5-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com